molecular formula C25H23Cl2N3O3 B278391 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B278391
M. Wt: 484.4 g/mol
InChI Key: ZEYMSSSKGGQSMS-UHFFFAOYSA-N
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Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential use in medicinal chemistry. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide has also been shown to bind to certain receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide has also been shown to decrease the levels of certain enzymes in the body, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential use in medicinal chemistry, which makes it a valuable tool for researchers. However, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has limited bioavailability, which can make it difficult to study its effects in vivo.

Future Directions

There are several future directions for the study of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide. One direction is to further investigate its potential use as an antipsychotic and anxiolytic drug. Another direction is to study its effects on other neurotransmitters and receptors in the body. Additionally, researchers could investigate the use of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide in combination with other drugs for the treatment of various diseases. Finally, researchers could investigate ways to improve the bioavailability of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide to make it more effective in vivo.
Conclusion:
In conclusion, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide is a promising compound that has shown potential for use in medicinal chemistry. Its multi-step synthesis process and various biochemical and physiological effects make it a valuable tool for researchers. Further studies on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide's mechanism of action, advantages, and limitations could lead to the development of new and effective treatments for various diseases.

Synthesis Methods

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 4-benzoylpiperazine with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide has also been studied for its potential use as an antipsychotic and anxiolytic drug.

properties

Molecular Formula

C25H23Cl2N3O3

Molecular Weight

484.4 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C25H23Cl2N3O3/c26-19-10-11-23(20(27)16-19)33-17-24(31)28-21-8-4-5-9-22(21)29-12-14-30(15-13-29)25(32)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,28,31)

InChI Key

ZEYMSSSKGGQSMS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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